4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
Overview
Description
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a carboxymethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCaspase-3 , a protein involved in apoptosis or programmed cell death .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been implicated in theshikimate and phenylpropanoid pathways , which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Similar compounds are known to undergo conjugation in the liver and excretion as different metabolites . These processes can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with caspase-3, it may influence apoptosis or programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated phenyl compound. The benzoic acid moiety is then introduced through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(carboxymethyl)benzoic acid: Lacks the thiazole ring, making it less complex and potentially less versatile in applications.
4-phenylthiazole-2-carboxylic acid: Similar structure but without the carboxymethyl group, which may affect its solubility and reactivity.
Uniqueness
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid is unique due to the combination of its structural features, which confer specific chemical and physical properties. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPAVNNMOSSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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